Derrisisoflavone I

Description

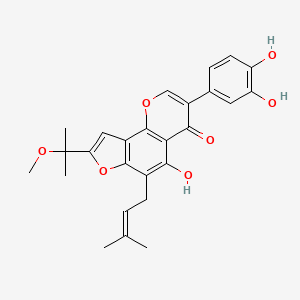

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26O7 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-methoxypropan-2-yl)-6-(3-methylbut-2-enyl)furo[2,3-h]chromen-4-one |

InChI |

InChI=1S/C26H26O7/c1-13(2)6-8-15-22(29)21-23(30)17(14-7-9-18(27)19(28)10-14)12-32-25(21)16-11-20(33-24(15)16)26(3,4)31-5/h6-7,9-12,27-29H,8H2,1-5H3 |

InChI Key |

KPCKJJAGWJIIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C3=C1OC(=C3)C(C)(C)OC)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Derrisisoflavone I

Introduction: Derrisisoflavone I is a prenylated isoflavone, a class of secondary metabolites known for their structural diversity and potential biological activities. Isoflavonoids from the Derris genus, to which this compound belongs, have been associated with a range of activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and quantification, and visual workflows for key processes, intended for researchers, scientists, and professionals in the field of drug development.

Primary Natural Source

The principal documented natural source of this compound is the plant Derris robusta. This species, belonging to the Leguminosae family, is found in tropical and subtropical regions of Asia. Specifically, this compound has been successfully isolated from the twigs and leaves of this plant. While the Derris genus is a rich source of various isoflavonoids, Derris robusta is the specific species confirmed to produce this compound.

Quantitative Analysis

Direct quantification of this compound as a percentage of dry weight in Derris robusta has not been extensively reported. However, the isolation yield from a documented extraction process provides valuable quantitative insight. The following table summarizes the data from the primary study that successfully isolated the compound.

| Plant Material | Initial Mass | Extraction & Isolation Method | Crude Extract Yield | Final Yield of this compound | Source |

| Air-dried and powdered twigs and leaves of Derris robusta | 12.0 kg | 95:5 Ethanol-Water extraction followed by silica gel column chromatography | ~870 g | Isolated and structurally elucidated (specific final mass not detailed in abstract) |

Experimental Protocols

Extraction and Isolation of this compound from Derris robusta

The following protocol is based on the methodology reported for the successful isolation of this compound.

a) Plant Material Preparation and Extraction:

-

Obtain twigs and leaves of Derris robusta.

-

Air-dry the plant material to remove moisture.

-

Powder the dried material to increase the surface area for solvent extraction.

-

Macerate the powdered plant material (12.0 kg) in an ethanol-water solution (95:5, v/v) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times with 20 L of solvent, each for 4 days) to ensure maximum yield.

-

Combine the filtrates from all extraction cycles.

b) Concentration and Fractionation:

-

Concentrate the combined filtrates under reduced pressure to remove the solvent, yielding a crude extract (approx. 870 g).

-

Subject the crude extract to silica gel column chromatography for fractionation.

-

Elute the column with a solvent gradient of increasing acetone in petroleum ether. This separates the crude extract into fractions based on polarity.

-

Collect the fractions and monitor them using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.

c) Purification and Identification:

-

Further purify the fractions containing this compound using repeated chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) until the compound is isolated in a pure form.

-

Elucidate the structure and confirm the identity of this compound using extensive spectroscopic analyses, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

General Protocol for Quantification by HPLC-UV

While a specific validated HPLC-UV method for this compound is not detailed in the search results, a general and robust method for isoflavone quantification can be adapted.

a) Preparation of Standards and Samples:

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

-

Sample Preparation: Accurately weigh the powdered plant material or extract. Extract the isoflavones using a solvent such as an aqueous acetonitrile or methanol solution, potentially with sonication to improve efficiency. Centrifuge the mixture and filter the supernatant through a 0.45-µm filter before injection.

b) Chromatographic Conditions:

-

HPLC System: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is typically used for isoflavone separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using two solvents is common.

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Elution Gradient: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Monitor the eluent at the maximum absorbance wavelength (λmax) for this compound, which is around 263 nm.

c) Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations: Pathways and Workflows

General Isoflavonoid Biosynthesis Pathway

The following diagram illustrates the core biochemical pathway leading to the formation of isoflavones. This compound is a downstream, modified product of this pathway, involving steps like prenylation.

Caption: Generalized biosynthetic pathway of isoflavonoids from L-Phenylalanine.

Experimental Workflow: Extraction and Isolation

This diagram outlines the sequential process for isolating this compound from its natural source.

Caption: Workflow for the extraction and isolation of this compound.

Logical Workflow: HPLC-UV Quantification

This flowchart shows the logical steps involved in quantifying the amount of this compound in a prepared sample.

The Discovery and Characterization of Derrisisoflavone I from Derris robusta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Derrisisoflavone I, a prenylated isoflavonoid found in the plant species Derris robusta. This document details the experimental protocols utilized in its initial identification and presents key quantitative data for reference.

Introduction

Derris robusta, a member of the Leguminosae family, is a known source of diverse phytochemicals, particularly flavonoids and isoflavonoids. These compounds have garnered significant interest in the scientific community for their potential biological activities. As part of ongoing efforts to explore natural product libraries for drug discovery, the phytochemical investigation of the twigs and leaves of Derris robusta led to the isolation and characterization of several novel compounds, including this compound.[1] This guide focuses specifically on the technical details surrounding the discovery of this compound.

Isolation and Purification of this compound

The isolation of this compound from Derris robusta involves a multi-step process of extraction and chromatography. The general workflow is outlined below.

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material: The twigs and leaves of Derris robusta were collected, air-dried, and powdered prior to extraction.

Extraction and Fractionation:

-

The powdered plant material was extracted three times with 95% ethanol, with each extraction lasting three hours.

-

The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

This crude extract was then suspended in water and partitioned with ethyl acetate (EtOAc).

-

The ethyl acetate fraction, containing the compounds of interest, was concentrated to dryness.

Isolation: The dried ethyl acetate extract was subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Structural Elucidation of this compound

The structure of this compound was determined through extensive spectroscopic analysis.

Quantitative Data and Spectroscopic Analysis

The key quantitative and spectroscopic data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₂₆O₇ |

| HRESIMS | m/z 449.1608 [M-H]⁻ (calculated for C₂₆H₂₅O₇, 449.1606) |

| UV (MeOH) λₘₐₓ (nm) | 268, 297 (sh), 359 |

| ¹H NMR (500 MHz, CD₃OD) | See Table 2 for detailed assignments |

| ¹³C NMR (125 MHz, CD₃OD) | See Table 2 for detailed assignments |

Table 1: Physicochemical and Spectroscopic Data for this compound.[1]

The isoflavone skeleton of this compound was suggested by its UV absorption maxima.[1] The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The precise structure and the positions of various functional groups were determined by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

The NMR spectroscopic data for this compound were found to be very similar to that of a related compound, Derrisisoflavone H, which was also isolated from the same plant.[1] The key difference was identified as the switch in the positions of a prenyl group and a furan ring on the A-ring of the isoflavone core. These positions were confirmed through HMBC correlations.[1]

¹H and ¹³C NMR Spectroscopic Data

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 155.6 | 8.17 (s) |

| 3 | 123.7 | - |

| 4 | 177.1 | - |

| 5 | 154.6 | - |

| 6 | 109.8 | - |

| 7 | 163.7 | - |

| 8 | 113.8 | - |

| 9 | 147.7 | - |

| 10 | 115.9 | - |

| 1' | 124.2 | - |

| 2' | 116.1 | 7.05 (br. s) |

| 3' | 146.4 | - |

| 4' | 145.9 | - |

| 5' | 115.5 | 6.87 (br. d, 8.0) |

| 6' | 120.3 | 6.78 (d, 8.0) |

| 1'' | 22.8 | 3.48 (d, 7.3) |

| 2'' | 123.8 | 5.28 (t, 7.3) |

| 3'' | 132.4 | - |

| 4'' | 26.0 | 1.83 (s) |

| 5'' | 18.0 | 1.72 (s) |

| 1''' | 129.5 | 7.07 (s) |

| 2''' | 145.8 | - |

| 3''' | 78.9 | - |

| 4''' | 25.1 | 1.48 (s) |

| 5''' | 27.0 | 1.43 (s) |

| 3'''-OMe | 50.1 | 3.21 (s) |

| 5-OH | - | 13.21 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD.[1]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the cited literature regarding the biological activities and associated signaling pathways of this compound. However, other isoflavones isolated from Derris robusta have been investigated for their potential biological effects. For instance, some isoflavones from this plant have been identified as potential inhibitors of α-glucosidase.

Further research is required to determine the specific biological functions of this compound and to elucidate any potential mechanisms of action or signaling pathways it may modulate.

Logical Relationship for Future Investigation

References

An In-depth Technical Guide to the Biosynthesis Pathway of Prenylated Isoflavones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of prenylated isoflavones, a class of plant secondary metabolites with significant pharmacological interest. Prenylation, the addition of a lipophilic prenyl group to the isoflavone core, often enhances biological activity, including antimicrobial and anticancer properties. This document details the complete biosynthetic pathway, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate understanding.

Core Biosynthesis Pathway of Isoflavones

Isoflavones are synthesized via a branch of the general phenylpropanoid pathway, which is prevalent in plants, particularly in the Leguminosae family. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone skeletons, such as daidzein and genistein.

The key steps are as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

-

Entry into Isoflavonoid Pathway: The committed step in isoflavone biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS hydroxylates and rearranges the B-ring of the flavanone substrate from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.

-

Dehydration: The unstable 2-hydroxyisoflavanone is then dehydrated, either spontaneously or by the action of a 2-hydroxyisoflavanone dehydratase (HID), to yield the stable isoflavone core, such as genistein (from naringenin) or daidzein.

Prenylation of Isoflavones: The Key Modification Step

The structural diversity and enhanced bioactivity of many isoflavones arise from prenylation. This reaction involves the covalent attachment of a five-carbon dimethylallyl group, or longer isoprenoid chains, from a prenyl diphosphate donor, typically dimethylallyl diphosphate (DMAPP), to the aromatic isoflavone backbone.

This crucial step is catalyzed by a class of enzymes known as prenyltransferases (PTs) . These enzymes are often membrane-bound and exhibit high regio- and substrate-specificity, meaning they attach the prenyl group to a specific position on a specific isoflavone.[1] For example, different PTs can modify the A-ring or B-ring of genistein at positions like C-6, C-8, or C-3'.[2][3] This specificity is a key determinant of the final structure and function of the resulting natural product.

Quantitative Data on Isoflavone Prenyltransferases

The efficiency and specificity of prenylation are determined by the kinetic properties of the prenyltransferase enzymes. This data is critical for applications in metabolic engineering and synthetic biology. Below is a summary of characterized isoflavone-specific prenyltransferases from various plant sources.

| Enzyme Name | Source Plant | Substrate(s) | Product(s) | Apparent K_m (DMAPP) | Apparent K_m (Isoflavone) | Optimal pH | Reference(s) |

| SfG6DT | Sophora flavescens | Genistein | 6-prenylgenistein | 99 µM | 55 µM (Genistein) | 8.0 - 10.0 | [3] |

| LaPT1 | Lupinus albus | Genistein, 2'-hydroxygenistein | Isowighteone (3'-prenylgenistein) | ~140 µM | 21 µM (Genistein) | 7.0 | [1][4] |

| LaG6DT1/2 | Lupinus albus | Genistein | Wighteone (6-prenylgenistein) | Not Reported | Not Reported | Not Reported | [2] |

| GmG4DT | Glycine max (Soybean) | (-)-Glycinol | 4-dimethylallylglycinol | 150 µM | 68 µM ((-)-Glycinol) | Not Reported | [5] |

| GmG2DT | Glycine max (Soybean) | (-)-Glycinol | 2-dimethylallylglycinol | 121 µM | 183 µM ((-)-Glycinol) | Not Reported | [5][6] |

Note: (-)-Glycinol is a pterocarpan, a class of isoflavonoids, and its prenylation is a key step in the biosynthesis of glyceollin phytoalexins in soybean.

Experimental Protocols

Investigating the biosynthesis of prenylated isoflavones requires a combination of metabolite analysis, enzyme assays, and gene expression studies. The following sections provide detailed methodologies for key experiments.

Protocol for Extraction of Isoflavones from Plant Material

This protocol describes a general method for extracting isoflavones from plant tissues (e.g., roots, seeds) for subsequent analysis.

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (or another suitable solvent like acetonitrile/water) containing an appropriate internal standard (e.g., formononetin).[7]

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

-

Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance cell disruption and extraction efficiency.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet solid debris.

-

Collection and Filtration: Carefully transfer the supernatant to a new tube. For HPLC analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Storage: Store the extracts at -20°C until analysis to prevent degradation.

Protocol for HPLC Analysis of Prenylated Isoflavones

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for separating and quantifying isoflavones.[8][9]

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, a column oven, and a DAD or MS detector.

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid or 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Elution Program: A typical gradient can be programmed as follows (flow rate: 1.0 mL/min; column temperature: 35°C):[10]

-

0-5 min: 15% B

-

5-25 min: Linear gradient from 15% to 30% B

-

25-30 min: Linear gradient from 30% to 50% B

-

30-35 min: Hold at 50% B

-

35-40 min: Return to 15% B (re-equilibration)

-

-

Injection and Detection:

-

Inject 10-20 µL of the filtered extract.

-

Monitor the elution profile at a specific wavelength (e.g., 260 nm) or scan a range (e.g., 200-400 nm) with the DAD.[10] For MS detection, use electrospray ionization (ESI) in either positive or negative mode.

-

-

Quantification: Create a standard curve using authentic standards of the target prenylated isoflavones. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol for In Vitro Prenyltransferase Activity Assay

This assay measures the activity of a specific prenyltransferase enzyme, often expressed heterologously in yeast and isolated as a microsomal fraction.[1][3]

-

Enzyme Preparation: Prepare a microsomal fraction from yeast cells expressing the target prenyltransferase gene. Quantify the total protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a final reaction volume of 100-200 µL containing:

-

MOPS or Tris-HCl buffer (25-50 mM, pH 7.0-8.0).

-

MgCl₂ (5-10 mM).[11]

-

Dithiothreitol (DTT) (1 mM).

-

Isoflavone substrate (e.g., 100 µM Genistein dissolved in DMSO).

-

Prenyl donor (e.g., 400 µM DMAPP).

-

Microsomal protein (10-50 µg).

-

-

Enzyme Reaction:

-

Pre-incubate the mixture (without enzyme) at 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein preparation.

-

Incubate at 30°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Vortex thoroughly and then centrifuge at high speed for 10 minutes.

-

-

Analysis: Analyze the supernatant for the formation of the prenylated product using the HPLC method described in Protocol 4.2. The activity can be calculated based on the amount of product formed per unit time per mg of protein.

Protocol for qRT-PCR Analysis of Biosynthesis Gene Expression

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of genes encoding biosynthetic enzymes (e.g., IFS, PTs), providing insight into the regulation of the pathway.[12]

-

RNA Isolation: Extract total RNA from 50-100 mg of frozen, ground plant tissue using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

-

Primer Design: Design gene-specific primers for the target genes (IFS, specific PTs) and at least one stable reference (housekeeping) gene (e.g., Actin, Tubulin). Primers should typically amplify a product of 100-200 bp.

-

qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing:

-

SYBR Green qPCR Master Mix.

-

Forward and Reverse Primers (final concentration ~0.2-0.5 µM each).

-

Diluted cDNA template.

-

Nuclease-free water.

-

-

Thermocycling: Perform the reaction on a qPCR instrument with a typical program:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min.

-

Melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and quantification of prenylated isoflavones and the analysis of their biosynthetic genes.

References

- 1. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lsbg.cn [lsbg.cn]

- 3. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 12. Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis [mdpi.com]

- 13. scispace.com [scispace.com]

Bioactivity Screening of Derrisisoflavone I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone I, a prenylated isoflavone isolated from the plant Derris scandens, has emerged as a compound of significant interest in the field of drug discovery. Its diverse biological activities, ranging from anti-inflammatory to estrogenic effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

I. Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and to suppress the expression of several inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Data: Inhibition of Nitric Oxide Production

While a precise IC50 value for the inhibition of nitric oxide production by this compound is not yet definitively established in the reviewed literature, its inhibitory activity has been compared to other isoflavones. The order of NO production inhibition was found to be: genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1 → 6)]-β-glucopyranoside[1][2]. This indicates that this compound is a potent inhibitor of NO production, though slightly less so than genistein and lupalbigenin.

Gene Expression Analysis

This compound significantly suppresses the upregulation of lipopolysaccharide (LPS)-induced inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6)[1][2].

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Cells

1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

-

Seed the cells in a 96-well plate at a suitable density.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a positive control (LPS only) and a negative control (media only).

3. Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration, which is an indicator of NO production, by comparing the absorbance to a standard curve of sodium nitrite.

4. Data Analysis:

-

Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value, the concentration of this compound that inhibits 50% of NO production, using a dose-response curve.

Signaling Pathway: NF-κB in LPS-Induced Inflammation

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes like iNOS, COX-2, and IL-6, thereby inducing their transcription. This compound is believed to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.

Caption: NF-κB signaling pathway in LPS-induced inflammation and the inhibitory point of this compound.

II. Estrogenic Activity

This compound exhibits estrogenic activity, as demonstrated by its ability to promote the proliferation of human breast cancer cells (MCF-7) and modulate the expression of estrogen-related genes.

Quantitative Data: MCF-7 Cell Proliferation

In an MCF-7 cell proliferation assay, this compound at a concentration of 1 µM induced a relative cell proliferation of 83.17% compared to the 100% proliferation induced by 0.1 nM 17β-estradiol (E2), a potent natural estrogen. This indicates a significant estrogenic effect.

Gene Expression Analysis

This compound has been shown to significantly suppress the gene expression of the human androgen receptor.

Experimental Protocol: MCF-7 Cell Proliferation Assay

1. Cell Culture:

-

Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Hormone Deprivation:

-

Before the assay, switch the cells to a phenol red-free EMEM supplemented with charcoal-stripped FBS for at least 72 hours to deprive them of exogenous estrogens.

3. Treatment:

-

Seed the hormone-deprived MCF-7 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).

4. Proliferation Assessment (e.g., using Sulforhodamine B - SRB assay):

-

After a 6-day incubation period, fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Determine the relative proliferative effect (RPE) by comparing the maximal proliferation induced by this compound to that of 17β-estradiol.

Signaling Pathway: Estrogen Receptor-Mediated Cell Proliferation

The estrogenic activity of this compound is mediated through its interaction with estrogen receptors (ERs), primarily ERα in MCF-7 cells. Upon binding of this compound to ERα, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the activated ERα complex binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1 and c-myc.

Caption: Estrogen receptor signaling pathway in MCF-7 cells activated by this compound.

III. Other Bioactivities

Preliminary studies and the known activities of related isoflavones suggest that this compound may possess other valuable bioactivities, including enzyme inhibition, anti-cancer, and antioxidant effects.

Enzyme Inhibition

This compound has been identified as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of blood flow.

-

IC50 Value: 9 µM[3]

Anti-Cancer and Antioxidant Activities

While specific IC50 values for this compound against various cancer cell lines and in standard antioxidant assays (e.g., DPPH, ABTS) are not yet widely reported, isoflavones isolated from Derris scandens have shown anti-proliferative effects against cancer cells and possess antioxidant properties[4][5]. Further investigation is warranted to quantify these activities for this compound specifically.

IV. Summary of Quantitative Data

| Bioactivity | Assay | Cell Line/System | Key Parameter | Value/Result |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition Order | Genistein > Lupalbigenin > This compound > 6,8-Diprenylgenistein > Genistein-7-O-glycoside[1][2] |

| Gene Expression | RAW 264.7 | Effect | Significant suppression of LPS-induced iNOS, COX-2, and IL-6 expression[1][2] | |

| Estrogenic | Cell Proliferation | MCF-7 | Relative Proliferation | 83.17% proliferation relative to 17β-estradiol (at 1 µM) |

| Gene Expression | - | Effect | Significant suppression of human androgen receptor gene expression | |

| Enzyme Inhibition | Phosphodiesterase 5 (PDE5) Inhibition | - | IC50 | 9 µM[3] |

Conclusion

This compound is a promising natural compound with a multifaceted bioactivity profile. Its potent anti-inflammatory and estrogenic effects, coupled with its potential as an enzyme inhibitor, make it a strong candidate for further preclinical and clinical investigation. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing isoflavone. Future research should focus on elucidating the precise molecular mechanisms of action, determining specific IC50 values for its various activities, and evaluating its efficacy and safety in in vivo models.

References

- 1. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mcf7.com [mcf7.com]

Potential Therapeutic Targets of Derrisisoflavone I: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Derrisisoflavone I, a prenylated isoflavone isolated from Derris robusta, belongs to a class of compounds that have demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer activities. While direct experimental data on the bioactivity of this compound is not yet available in published literature, this guide synthesizes the current understanding of closely related isoflavones from the Derris genus to elucidate its probable therapeutic targets and mechanisms of action. This document provides a comprehensive overview of these potential targets, summarizes relevant quantitative data, details key experimental protocols for investigation, and visualizes the implicated signaling pathways.

Introduction to this compound

This compound is a member of the isoflavonoid family, a class of naturally occurring phenolic compounds. Its chemical structure has been elucidated, but its specific biological activities remain to be reported[1][2]. However, extensive research on other isoflavones isolated from Derris species, such as Derris scandens, provides a strong foundation for predicting the therapeutic potential of this compound. These related compounds exhibit potent anti-inflammatory and cytotoxic effects, suggesting that this compound may share similar pharmacological properties and molecular targets.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar isoflavones, the primary therapeutic areas for this compound are likely to be inflammation and cancer.

Anti-inflammatory Activity

Isoflavones from Derris scandens have been shown to possess significant anti-inflammatory properties[3][4][5]. The proposed mechanism of action involves the modulation of key inflammatory mediators and signaling pathways.

Potential Molecular Targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a pro-inflammatory molecule.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

-

5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Anticancer Activity

Several isoflavones isolated from Derris scandens have demonstrated cytotoxic effects against various cancer cell lines[6][7][8]. The anticancer activity is believed to be mediated through the induction of apoptosis and the inhibition of cell proliferation.

Potential Molecular Targets:

-

PI3K/Akt/mTOR Signaling Pathway: A critical pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

-

Mitochondrial Apoptosis Pathway: Induction of apoptosis through the modulation of mitochondrial membrane potential and the release of pro-apoptotic factors.

-

Androgen Receptor (AR): Studies on Derrisisoflavone A suggest a potential role in modulating androgen receptor signaling, which is crucial in prostate cancer[9].

Quantitative Data for Related Derris Isoflavones

While specific quantitative data for this compound is unavailable, the following tables summarize the reported activities of other isoflavones from Derris species. This data provides a benchmark for the potential potency of this compound.

Table 1: Anticancer Activity of Isoflavones from Derris scandens

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Derriscandenon E | KB (epidermoid carcinoma) | Cell Viability | 2.7 | [6] |

| Derriscandenon E | NALM-6 (leukemia) | Cell Viability | 0.9 | [6] |

| Derriscandenon F | KB (epidermoid carcinoma) | Cell Viability | 12.9 | [6] |

| Derriscandenon B & C, Derrubone, Glyurallin | KB (epidermoid carcinoma) | Cell Proliferation | Significantly inhibited at 5 µM | [8] |

Table 2: Anti-inflammatory Activity of Isoflavones from Derris scandens

| Compound | Assay | Finding | Reference |

| Derrisisoflavone A | NO Production Inhibition | Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein | [5] |

| Derrisisoflavone A | Gene Expression (LPS-induced) | Significantly suppressed iNOS, COX-2, IL-6, and 5-LOX | [5] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways likely to be modulated by this compound, based on evidence from related compounds.

NF-κB Signaling Pathway in Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., KB, NALM-6, MCF-7)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Measurement of Nitric Oxide (NO) Production

This assay determines the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Culture medium

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

Western Blot Analysis for COX-2 and iNOS Expression

This method is used to determine the effect of this compound on the protein expression of COX-2 and iNOS.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Lysis buffer

-

Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

TNF-α or LPS

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with this compound for 1 hour, followed by stimulation with TNF-α or LPS for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. The available evidence from closely related isoflavones strongly suggests its potential as an anti-inflammatory and anticancer agent. The primary therapeutic targets are likely to be key components of the NF-κB and PI3K/Akt signaling pathways.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for biological testing.

-

In vitro evaluation of its cytotoxic and anti-inflammatory activities using the protocols outlined in this guide to determine its IC50 values and confirm its effects on the proposed molecular targets.

-

In vivo studies in animal models of inflammation and cancer to assess its efficacy and safety profile.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.

The comprehensive investigation of this compound holds the potential to uncover a novel therapeutic lead for the development of new drugs to treat inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

In Silico Docking of Derrisisoflavone I: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrisisoflavone I, a member of the isoflavone family of natural products, presents a compelling scaffold for drug discovery. While direct in silico docking studies on this compound are not extensively available in the current literature, this technical guide provides a comprehensive framework based on studies of structurally similar isoflavones, such as Derrisisoflavone A, genistein, and daidzein. This document outlines potential therapeutic targets, detailed experimental protocols for molecular docking, and summarizes key quantitative data to guide future research and development. The methodologies and findings presented herein are intended to serve as a robust starting point for the computational evaluation of this compound as a potential therapeutic agent, particularly in the areas of anti-inflammatory and hormonal modulation.

Introduction

Isoflavones, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and estrogenic effects.[1] Derrisisoflavones, isolated from plants of the Derris genus, are of particular interest due to their potential therapeutic applications. This guide focuses on the in silico molecular docking of this compound, a lesser-studied member of this family. Given the limited direct research on this compound, this paper leverages data from closely related isoflavones to predict its binding interactions with key protein targets.

The primary objectives of this guide are:

-

To identify and discuss potential protein targets for this compound based on the known activities of similar isoflavones.

-

To provide detailed, step-by-step protocols for performing in silico docking studies.

-

To present a logical workflow for drug discovery, from target identification to lead optimization.

-

To summarize available quantitative data on the binding affinities of related isoflavones to facilitate comparative analysis.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological activities of related isoflavones, this compound is predicted to interact with proteins involved in inflammation and estrogen signaling.

Anti-inflammatory Targets: COX-2 and 5-LOX

Derrisisoflavone A and other isoflavones have been shown to suppress the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3] These enzymes are crucial mediators in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins and leukotrienes.[4][5] Therefore, COX-2 and 5-LOX represent high-priority targets for the in silico docking of this compound to evaluate its potential as an anti-inflammatory agent.

Hormonal Modulation Target: Estrogen Receptors

Isoflavones are well-documented phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and modulating their activity.[1] Studies on genistein and Derrisisoflavone A have demonstrated their ability to influence estrogen-related gene expression.[6][7] The structural similarity of this compound to these compounds suggests it may also interact with estrogen receptors, making ERα and ERβ important targets for docking studies to assess its potential hormonal effects.

Experimental Protocols for In Silico Docking

The following protocols provide a generalized yet detailed methodology for conducting molecular docking studies of this compound with its potential protein targets.

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, 5-LOX, ERα, ERβ) from the Protein Data Bank (PDB).

-

Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are crucial for the protein's structural integrity or catalytic activity.

-

Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

-

Assign Charges: Assign appropriate partial charges to all atoms in the protein. The Gasteiger-Marsili method is a commonly used approach.[8]

-

Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry. This can be done using force fields such as Amber or CHARMM.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

-

Assign Charges: Assign partial charges to the ligand atoms.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Molecular Docking

-

Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.

-

Grid Box Generation: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

-

Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

-

Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Quantitative Data Summary

While specific binding affinity data for this compound is unavailable, the following tables summarize the docking scores of related isoflavones against the proposed targets from various studies. This data can serve as a benchmark for future studies on this compound.

Table 1: Docking Scores of Isoflavones against Anti-inflammatory Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Daidzein | Lox-2 | - | [9] |

| Genistein | Lox-2 | - | [9] |

| Flavanone | COX-2 | -9.1 | |

| Canniprene | COX-2 | -10.587 | [10] |

| Oroxylin A | COX-2 | -10.254 | [10] |

| Luteolin | COX-2 | -9.494 | [10] |

Table 2: Docking Scores of Isoflavones against Estrogen Receptors

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Genistin | ERα (1Y8X) | -7.0 | [8] |

| Genistin | ERα (2NVU) | -9.5 | [8] |

| Genistin | ERα (5T6P) | -8.8 | [8] |

| Isoflavones (various) | ERα (2IOG) | -11.91 to -7.72 | [11] |

Note: The docking scores are reported as published in the respective references. Direct comparison between different studies should be made with caution due to variations in docking software and parameters.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating in silico docking studies of this compound. By leveraging the knowledge from structurally similar isoflavones, we have identified high-potential therapeutic targets and outlined detailed methodologies for computational analysis. The provided quantitative data serves as a valuable reference for interpreting future docking results.

Future research should focus on:

-

Performing the described in silico docking studies of this compound against COX-2, 5-LOX, ERα, and ERβ.

-

Conducting molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes.

-

Synthesizing or isolating this compound for in vitro validation of the computational predictions.

-

Expanding the scope of in silico screening to a broader range of protein targets to uncover novel mechanisms of action.

By following the guidelines and protocols outlined in this document, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of new and effective drug candidates.

References

- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 8. Structure-Based Multi-Targeted Molecular Docking and Dynamic Simulation of Soybean-Derived Isoflavone Genistin as a Potential Breast Cancer Signaling Proteins Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking and dynamic simulation studies of isoflavones inhibiting Lox-2 activity for reducing beany flavor in soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnrjournal.com [pnrjournal.com]

A Technical Guide to the Preliminary Anti-inflammatory Properties of Derrisisoflavone A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Derrisisoflavone A, a prenylated isoflavone isolated from the plant Derris scandens, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of Derrisisoflavone A's effects on key inflammatory pathways and mediators. The information presented herein is intended to support further research and development efforts in the field of inflammation-targeted therapeutics. It is important to note that in some literature, the compound of interest is referred to as Derrisisoflavone I; however, recent and prominent studies predominantly use the nomenclature Derrisisoflavone A. This guide will proceed with the latter terminology.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Derrisisoflavone A have been primarily evaluated through in vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.

Table 1: Inhibitory Effects of Derrisisoflavone A on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Mediator | Method of Measurement | Endpoint | Result |

| Nitric Oxide (NO) | Griess Assay | Inhibition of NO production | Derrisisoflavone A demonstrated inhibitory activity, ranking third in potency after genistein and lupalbigenin.[1] |

| Inducible Nitric Oxide Synthase (iNOS) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced iNOS gene expression was observed.[1] |

| Cyclooxygenase-2 (COX-2) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced COX-2 gene expression was observed.[1] |

| Interleukin-6 (IL-6) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced IL-6 gene expression was observed.[1] |

| 5-Lipoxygenase (5-LOX) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced 5-LOX gene expression was observed.[1] |

Note: Specific IC50 values for Derrisisoflavone A are not yet available in the reviewed literature. The data is presented qualitatively based on comparative studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Derrisisoflavone A's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for RNA/protein extraction).

-

Cells are allowed to adhere and grow for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of Derrisisoflavone A or a vehicle control (e.g., DMSO).

-

After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

-

Control groups include untreated cells, cells treated with LPS alone, and cells treated with a positive control inhibitor.

-

Cells are incubated for a specified period depending on the assay (e.g., 24 hours for NO determination, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

After the treatment period, 100 µL of cell culture supernatant is collected from each well.

-

The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

Principle: This technique is used to quantify the messenger RNA (mRNA) expression levels of specific genes, providing insight into the transcriptional regulation of inflammatory mediators.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the treated RAW 264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for iNOS, COX-2, IL-6, 5-LOX, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene and compared to the control group.

-

Signaling Pathways and Mechanism of Action

While direct experimental evidence specifically for Derrisisoflavone A is still emerging, the anti-inflammatory effects of isoflavones are generally attributed to their ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical signaling route activated by LPS that leads to the production of inflammatory mediators.

Experimental Workflow

The general workflow for investigating the anti-inflammatory properties of Derrisisoflavone A is as follows:

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that Derrisisoflavone A possesses significant anti-inflammatory properties, primarily through the suppression of key pro-inflammatory mediators and genes. The hypothesized mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

To further advance the development of Derrisisoflavone A as a potential therapeutic agent, the following areas of research are critical:

-

Quantitative Potency Determination: Elucidation of the specific IC50 values of Derrisisoflavone A for the inhibition of NO production, and iNOS, COX-2, IL-6, and 5-LOX expression is essential for a comprehensive understanding of its potency.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the direct targets of Derrisisoflavone A within the NF-κB and MAPK pathways and to elucidate the precise mechanisms of inhibition.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Derrisisoflavone A.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Derrisisoflavone A analogs could lead to the identification of compounds with improved potency and drug-like properties.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of Derrisisoflavone A as a novel anti-inflammatory agent.

References

An In-depth Technical Guide on the Estrogenic Activity of Isoflavones from Derris Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogenic activity of isoflavones isolated from various Derris species, with a particular focus on Derris scandens. The document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of these phytoestrogens. It consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Derris Isoflavones and Estrogenic Activity

The genus Derris, belonging to the Fabaceae family, is a rich source of isoflavonoids, a class of phytoestrogens known for their structural similarity to 17β-estradiol. This structural resemblance allows them to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate estrogenic signaling pathways. Such interactions can lead to a range of biological effects, making these compounds promising candidates for the development of novel therapeutics, particularly for hormone-dependent conditions. This guide delves into the scientific evidence of the estrogenic and anti-estrogenic effects of isoflavones from Derris species.

Quantitative Data on Estrogenic Activity

The estrogenic activity of isoflavones from Derris scandens has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of Derris scandens Isoflavones on MCF-7 Cell Proliferation

| Compound | Concentration | Relative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol) | Reference |

| Genistein | 1 µM | 97.84 | [1] |

| Derrisisoflavone A | 1 µM | 83.17 | [1] |

| Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside] | 1 µM | 69.55 | [1] |

| 6,8-diprenylgenistein | 1 µM | 51.91 | [1] |

| Lupalbigenin | 1 µM | 18.72 | [1] |

| Lupalbigenin + 0.1 nM 17β-estradiol | 1 µM | 80.38 | [1] |

Note: The data indicates that at a concentration of 1 µM, genistein exhibits the highest estrogenic activity in promoting the proliferation of MCF-7 breast cancer cells, while lupalbigenin shows the weakest agonistic activity and even demonstrates an antagonistic effect in the presence of 17β-estradiol.[1]

Table 2: Effect of Derris scandens Isoflavones on Estrogen Receptor Gene Expression in MCF-7 Cells

| Compound | Concentration | Fold Change in ERα Gene Expression | Fold Change in ERβ Gene Expression | Reference |

| Genistein | 1 µM | Not significantly affected | 4.0 | [1] |

| Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside] | 1 µM | 1.5 | 3.4 | [1] |

| Derris scandens Crude Extract | 10 µg/mL | Not significantly affected | Not significantly affected | [1] |

Note: At a concentration of 1 µM, genistein significantly upregulates the expression of ERβ.[1] The glycosylated form of genistein augments the expression of both ERα and ERβ.[1] Interestingly, the crude extract of Derris scandens did not significantly alter the expression of either receptor, suggesting complex interactions of the mixture of compounds.[1]

Experimental Protocols

This section details the methodologies for key experiments used to assess the estrogenic activity of isoflavones.

MCF-7 Cell Proliferation Assay

This assay is widely used to screen for estrogenic and anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Protocol used for Derris scandens Isoflavones: [1]

-

Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hormone Deprivation: Prior to the assay, cells are cultured in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 3 days to deplete endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

-

Treatment: After 24 hours, the medium is replaced with fresh hormone-free medium containing the test compounds at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a defined period (e.g., 6 days), with the medium and treatments being refreshed every 2 days.

-

Quantification of Cell Proliferation: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The relative cell proliferation is calculated as a percentage of the proliferation induced by the positive control (17β-estradiol).

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to quantify the changes in the expression of specific genes, such as those for ERα and ERβ, in response to treatment with isoflavones.

Protocol used for Derris scandens Isoflavones: [1]

-

Cell Treatment and RNA Extraction: MCF-7 cells are treated with the test compounds as described in the proliferation assay. After the treatment period, total RNA is extracted from the cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan). Specific primers for the target genes (ERα, ERβ) and a reference gene (e.g., GAPDH, β-actin) are used.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control group. The results are expressed as fold change.

Estrogen Receptor Binding Assay (Generalized Protocol)

This competitive binding assay determines the ability of a test compound to bind to ERα and ERβ by measuring its capacity to displace a radiolabeled estrogen ligand.

-

Preparation of ERs: Recombinant human ERα and ERβ are used.

-

Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used.

-

Competitive Binding: A constant concentration of the radioligand and ER is incubated with increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity (Generalized Protocol)

The Y2H system is a genetic method used to detect protein-protein interactions. It can be adapted to screen for estrogenic compounds by detecting ligand-induced interaction between the estrogen receptor and a coactivator protein.

-

Yeast Strain: A genetically modified yeast strain (e.g., Saccharomyces cerevisiae) is used, which contains reporter genes (e.g., lacZ, HIS3) under the control of a promoter with estrogen response elements (EREs).

-

Expression Plasmids: Two plasmids are introduced into the yeast: one expressing the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and another expressing a coactivator protein fused to a transcriptional activation domain (AD).

-

Treatment: The transformed yeast cells are cultured in the presence of the test compound.

-

Detection of Interaction: If the test compound binds to the ER-LBD, it induces a conformational change that promotes the interaction with the coactivator. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that activates the reporter genes.

-

Assay Readout: The activation of the reporter genes is measured. For the lacZ gene, this is typically done through a colorimetric assay using a substrate like ONPG or X-gal. For the HIS3 gene, it allows the yeast to grow on a histidine-deficient medium.

-

Data Analysis: The estrogenic activity is quantified by measuring the intensity of the color change or the extent of yeast growth, which is proportional to the concentration of the estrogenic compound.

Visualizations: Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway of Isoflavones

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors and the point of interaction for isoflavones.

Experimental Workflow for Assessing Estrogenic Activity

This diagram outlines a typical workflow for the in vitro assessment of the estrogenic activity of isoflavones.

Logical Relationship of Experimental Outcomes

The following diagram illustrates the logical connections between the different experimental outcomes in determining the estrogenic activity of a compound.

References

Probing the Anticancer Potential: A Technical Guide to the Antiproliferative Effects of Derris scandens Isoflavones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derris scandens (Roxb.) Benth., a climbing shrub belonging to the Leguminosae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments. Modern scientific inquiry has shifted focus to its rich phytochemical profile, particularly its isoflavone constituents, as potential sources for novel therapeutic agents. A growing body of evidence highlights the significant antiproliferative and cytotoxic activities of these isoflavones against various cancer cell lines, suggesting their potential as lead compounds in the development of new anticancer drugs.

This technical guide provides a comprehensive overview of the antiproliferative effects of isoflavones isolated from Derris scandens. It is designed to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary of Antiproliferative Activity

Several studies have isolated and characterized isoflavones from Derris scandens and evaluated their in vitro antiproliferative effects. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative view of the cytotoxic potential of these compounds against a range of human cancer cell lines.

Table 1: IC50 Values of Isoflavones from Derris scandens Against Various Cancer Cell Lines

| Isoflavone | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Derriscandenon E | KB | Epidermoid Carcinoma | 2.7 | [1][2] |

| Derriscandenon E | NALM-6 | Acute Lymphoblastic Leukemia | 0.9 | [1][2] |

| Derriscandenon F | KB | Epidermoid Carcinoma | 12.9 | [1][2] |

| Derriscandenon B | KB | Epidermoid Carcinoma | Data not quantified | [3] |

| Derriscandenon B | NALM6-MSH+ | - | Data not quantified | [3] |

| Derriscandenon C | KB | Epidermoid Carcinoma | Data not quantified | [3] |

| Derrubone | KB | Epidermoid Carcinoma | Data not quantified | [3] |

| Glyurallin | KB | Epidermoid Carcinoma | Data not quantified | [3] |

| Isochandaisone | NALM6-MSH+ | - | Data not quantified | [3] |

| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | KB | Epidermoid Carcinoma | Data not quantified | [4] |

| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | MCF-7 | Breast Cancer | Data not quantified | [4] |

| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | NCI-H187 | Small Cell Lung Cancer | Data not quantified | [4] |

| Lupalbigenin | KB | Epidermoid Carcinoma | Data not quantified | [4] |

| Lupalbigenin | MCF-7 | Breast Cancer | Data not quantified | [4] |